4-Nitrophenyl trans-ferulate

Description

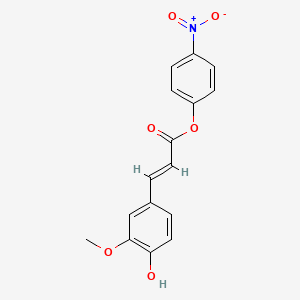

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c1-22-15-10-11(2-8-14(15)18)3-9-16(19)23-13-6-4-12(5-7-13)17(20)21/h2-10,18H,1H3/b9-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQDYVAKUJDZBD-YCRREMRBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for 4 Nitrophenyl Trans Ferulate

Chemical Synthesis Pathways of 4-Nitrophenyl trans-Ferulate

Traditional chemical synthesis offers direct routes to 4-nitrophenyl trans-ferulate, primarily through esterification reactions that couple ferulic acid with 4-nitrophenol (B140041).

Dehydrative Coupling Methods for 4-Nitrophenyl trans-Ferulate Synthesis

A straightforward and efficient method for synthesizing 4-nitrophenyl trans-ferulate (4NPF) involves a single-step dehydrative coupling of ferulic acid and 4-nitrophenol. This approach provides a direct route to the desired ester without the need for complex multi-step procedures. The reaction is typically facilitated by a coupling agent that promotes the removal of a water molecule, leading to the formation of the ester linkage. This method is particularly advantageous for its simplicity and is suitable for producing 4NPF as a spectrophotometric substrate for feruloyl esterase assays.

Carbodiimide-Mediated Esterification Routes to 4-Nitrophenyl trans-Ferulate

Carbodiimide-mediated esterification represents another significant pathway for the synthesis of 4-nitrophenyl trans-ferulate. This method utilizes a water-soluble carbodiimide (B86325) to couple ferulic acid with 4-nitrophenol. The reaction can be performed in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like dichloromethane. This approach has been successfully employed to produce 4-nitrophenyl ferulate for use as a chromogenic substrate in the measurement of feruloyl esterase activity. The use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride, is a common strategy in organic synthesis for the formation of ester bonds.

Chemoenzymatic Approaches for 4-Nitrophenyl trans-Ferulate and Analogues

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce complex molecules like 4-nitrophenyl trans-ferulate and its derivatives. These strategies often lead to higher yields and regioselectivity compared to purely chemical routes.

Enzymatic Transesterification for Enhanced Synthesis Yields of Ferulate Conjugates

Enzymatic transesterification has emerged as a powerful tool for the synthesis of ferulate conjugates, offering significant improvements in yield and efficiency. This method typically involves the use of a lipase, such as immobilized Lipolase 100T from Thermomyces lanuginosus, to catalyze the transfer of a feruloyl group from a donor substrate, like vinyl ferulate or ethyl ferulate, to an acceptor molecule. This approach has been successfully applied to shorten the synthetic routes to commercially available chromogenic substrates, including 4-nitrophenyl O-5-feruloyl-α-L-arabinofuranosides.

| Ferulate Conjugate | Previous Yield | Enhanced Yield (Enzymatic) | Reference |

|---|---|---|---|

| 4-Nitrophenyl 5-O-feruloyl-α-L-arabinofuranoside | 47% | 86% | |

| 5-Bromo-4-chloro-3-indolyl 5-O-feruloyl-α-L-arabinofuranoside | 46% | 73% |

Regioselective Synthesis of 4-Nitrophenyl-Feruloylated Arabinofuranosides for Substrate Differentiation

The regioselective synthesis of 4-nitrophenyl-feruloylated arabinofuranosides allows for the creation of specific substrates that can be used to differentiate between various types of feruloyl esterases based on their substrate specificity. Both chemical and chemoenzymatic routes have been developed to achieve the synthesis of 4-nitrophenyl 2-O-(E)-feruloyl-α-l-arabinofuranoside and 4-nitrophenyl 5-O-(E)-feruloyl-α-l-arabinofuranoside.

One chemoenzymatic approach involves a regioselective transesterification catalyzed by lipases. For instance, the feruloyl group can be introduced to enzymatically prepared diacetates of 4-nitrophenyl α-l-arabinofuranoside. Subsequent removal of the protecting acetyl groups yields the desired monoferuloylated products.

Analytical Methodologies for Confirming 4-Nitrophenyl trans-Ferulate Synthesis

Chromatographic Validation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of synthesized 4-nitrophenyl trans-ferulate and for monitoring its enzymatic hydrolysis. Various HPLC methods have been developed for its analysis. A common approach utilizes a reverse-phase C18 column with a mobile phase composed of an organic solvent, such as methanol (B129727) or acetonitrile, and an acidified aqueous component. arxiv.orgresearchgate.net Detection is typically carried out using a UV detector. researchgate.net

One reported method for the characterization of 4-nitrophenyl trans-ferulate employed a reverse-phase C18 column with a mobile phase of methanol/water/trifluoroacetic acid (70:30:0.1) at a flow rate of 1 ml/min, with detection at 340 nm. arxiv.org Another analysis was performed on a C18 Nova-Pak radial compression column using a gradient of aqueous acetic acid and methanol. aber.ac.uk Commercial sources of 4-nitrophenyl trans-ferulate often specify a purity of ≥ 98% as determined by HPLC.

Table 1: HPLC Analysis Parameters for 4-Nitrophenyl trans-Ferulate

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Reverse-phase C18 | Waters C18 Nova-Pak radial compression (4 µm, 8 mm x 100 mm) |

| Mobile Phase | Methanol/Water/Trifluoroacetic Acid (70:30:0.1) | Gradient of Solvent A (5% aq. acetic acid) and Solvent B (100% methanol) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | 340 nm | 240-400 nm (PDA) |

| Reference | arxiv.org | aber.ac.uk |

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The structural integrity of 4-nitrophenyl trans-ferulate is confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass spectrometry provides crucial information about the molecular weight of the compound. Negative-ion electrospray ionization mass spectrometry (ESI-MS) of 4-nitrophenyl trans-ferulate has shown a molecular ion peak at m/z 314 [M - H]⁻. aber.ac.uk This is consistent with the calculated molecular weight of approximately 315.28 g/mol . cbijournal.com

Table 2: Spectroscopic Data for 4-Nitrophenyl trans-Ferulate

| Technique | Observed Data | Reference |

|---|---|---|

| Mass Spectrometry (ESI-MS) | m/z 314 [M - H]⁻ | aber.ac.uk |

| ¹H NMR | Downfield shift of nitrophenyl 2,6-protons upon esterification | aber.ac.uk |

| ¹³C NMR | Downfield shifts of nitrophenyl 2,6-carbons | aber.ac.uk |

| 2D NMR (HSQC, HMBC) | Used for confirming signal assignments | aber.ac.uk |

4 Nitrophenyl Trans Ferulate As a Chromogenic Substrate for Feruloyl Esterase Research

Fundamental Principles of Spectrophotometric Assays Utilizing 4-Nitrophenyl trans-Ferulate

Spectrophotometric assays are a cornerstone of enzyme kinetics, and the use of 4-nitrophenyl trans-ferulate provides a reliable method for studying feruloyl esterases. The principle of the assay is based on the enzymatic release of a chromophore, 4-nitrophenol (B140041), which can be easily quantified. researchgate.net

The enzymatic hydrolysis of 4-nitrophenyl trans-ferulate by a feruloyl esterase is a specific type of covalent catalysis. FAEs, like many hydrolases, typically employ a catalytic triad (B1167595) in their active site, commonly consisting of serine, histidine, and aspartate or glutamate (B1630785) residues. nih.gov The reaction mechanism proceeds through a two-step process: acylation and deacylation.

In the acylation phase, the serine residue, acting as a nucleophile, attacks the carbonyl carbon of the ester bond in the 4-nitrophenyl trans-ferulate substrate. semanticscholar.orgdiva-portal.org This attack is facilitated by the histidine residue, which acts as a general base. diva-portal.org The process leads to the formation of a transient, high-energy tetrahedral intermediate. semanticscholar.org This intermediate then collapses, breaking the ester bond and releasing the 4-nitrophenolate (B89219) anion, which is a brightly colored yellow compound. semanticscholar.org Simultaneously, a stable acyl-enzyme intermediate is formed, where the feruloyl group is covalently bonded to the serine residue of the enzyme. diva-portal.org

In the subsequent deacylation step, a water molecule enters the active site and, activated by the histidine residue, attacks the acyl-enzyme intermediate. diva-portal.org This leads to the formation of a second tetrahedral intermediate, which then collapses to release ferulic acid and regenerate the free, active enzyme, ready for another catalytic cycle. diva-portal.org The critical event for the assay is the initial release of 4-nitrophenol, as its concentration is directly proportional to the enzyme's activity. nih.govresearchgate.net

The quantification of feruloyl esterase activity using 4-nitrophenyl trans-ferulate relies on the distinct spectral properties of the hydrolysis product, 4-nitrophenol (pNP). nih.gov While the substrate itself is largely colorless, the released pNP imparts a yellow color, particularly under neutral to alkaline pH conditions. This color change can be measured using a spectrophotometer. semanticscholar.org

The assay is typically performed by incubating the enzyme with the pNPF substrate in a suitable buffer. researchgate.net Due to the low solubility of pNPF in aqueous solutions, detergents like Triton X-100 or organic solvents like dimethyl sulfoxide (B87167) (DMSO) are often included to create a stable emulsion and ensure substrate availability. researchgate.netresearchgate.net The enzymatic reaction is monitored by measuring the increase in absorbance at a specific wavelength, typically between 400 and 410 nm, which corresponds to the maximum absorbance of the 4-nitrophenolate ion. semanticscholar.orgnih.gov

The rate of the reaction is determined by tracking the change in absorbance over time. nih.gov This rate is linear during the initial stages of the reaction when the substrate is not limiting. researchgate.net Using the Beer-Lambert law and the known molar extinction coefficient of 4-nitrophenol under the specific assay conditions (pH and temperature), the rate of absorbance change can be directly converted into the rate of product formation, allowing for the precise calculation of enzyme activity, often expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute. researchgate.net

Advantages of 4-Nitrophenyl trans-Ferulate in Enzyme Activity Determination

The use of pNPF offers several distinct advantages over assays that use natural substrates or other synthetic alternatives, particularly in the contexts of efficiency and sensitivity.

High-throughput screening (HTS) is essential for discovering novel enzymes from environmental sources and for the directed evolution of enzymes with improved properties. cas.cnnih.gov The pNPF assay is exceptionally well-suited for HTS applications due to its simplicity, speed, and adaptability to a microplate format. researchgate.netresearchgate.net

The colorimetric nature of the assay allows for rapid, real-time monitoring of enzyme activity without the need for complex sample processing or separation steps. cas.cn Reactions can be set up in 96-well or 384-well microplates, enabling the simultaneous analysis of hundreds or thousands of samples. researchgate.net A microplate reader can then be used to measure the absorbance in all wells at once, generating large datasets quickly. This contrasts sharply with more laborious and time-consuming methods like High-Performance Liquid Chromatography (HPLC) or gas chromatography, which are required for assays using non-chromogenic substrates like methyl ferulate. researchgate.netresearchgate.net The ease of use and automation potential make pNPF a preferred substrate for large-scale screening campaigns aimed at identifying new feruloyl esterases. cas.cn

Compared to other methods, the pNPF-based spectrophotometric assay provides enhanced sensitivity and precision. researchgate.net The product, 4-nitrophenol, has a high molar extinction coefficient, meaning that even a small amount of enzymatic activity produces a strong and easily detectable color signal. semanticscholar.org This high sensitivity allows for the detection of low levels of esterase activity and enables the use of smaller quantities of enzyme and substrate, which can be advantageous when working with rare or costly enzymes.

Assays based on natural substrates often rely on measuring small changes in the UV spectrum between the esterified and free hydroxycinnamic acid, which can be less sensitive. researchgate.net Other methods that require chromatographic separation (HPLC) of the product from the substrate can suffer from lower throughput and may introduce additional sources of variability. researchgate.net The direct and continuous nature of the pNPF spectrophotometric assay minimizes sample handling and allows for precise kinetic measurements, as reflected in the low coefficients of variance reported in HTS applications. cas.cn

Comparative Substrate Specificity in Feruloyl Esterase Studies Using 4-Nitrophenyl trans-Ferulate

While 4-nitrophenyl trans-ferulate is a valuable tool for detecting general feruloyl esterase activity, it is also used in broader studies to compare and classify different FAEs based on their substrate preferences. frontiersin.org FAEs are a diverse group of enzymes and have been categorized into different types (e.g., Type A, B, C, D) based on their specificity towards various synthetic and natural substrates. nih.govfrontiersin.org

Researchers often use a panel of substrates, including pNPF and methyl esters of different hydroxycinnamic acids (ferulic, p-coumaric, caffeic, and sinapinic acids), to build a specificity profile for a given enzyme. nih.govfrontiersin.org For example, a study might reveal that an enzyme exhibits high activity on pNPF, indicating it is an active esterase, but shows significantly higher catalytic efficiency towards methyl ferulate over methyl p-coumarate, providing deeper insight into its classification and potential biological role. frontiersin.org

For instance, Type-A FAEs show a strong preference for hydrolyzing feruloyl groups from arabinofuranoside, while Type-B and -C enzymes can act on a broader range of ferulated compounds. nih.gov By comparing the activity on a simple, artificial substrate like pNPF with activities on more complex, natural substrates, scientists can elucidate the specific function of different FAEs. nih.gov

Below is a table compiling representative data on the substrate specificity of various feruloyl esterases.

Activity Profiles of Diverse Feruloyl Esterase Types and Sources

Feruloyl esterases are a diverse group of enzymes, classified into different types (A, B, C, and D) based on their substrate specificity and amino acid sequences. They are produced by a wide range of microorganisms, including fungi and bacteria. The use of 4-NPF has been instrumental in elucidating the kinetic properties of these varied FAEs.

Research has demonstrated a broad spectrum of activities among FAEs when assayed with 4-NPF. For instance, a recombinant type A feruloyl esterase (AnFaeA) from the fungus Aspergillus niger exhibited a Michaelis-Menten constant (Km) of 5.5 mM and a maximum reaction velocity (Vmax) of 69.0 U/mg when acting on 4-NPF. researchgate.net This indicates a moderate affinity and a high catalytic turnover rate for this specific enzyme with the chromogenic substrate.

In the bacterial domain, a novel feruloyl esterase (PhFAE) isolated from Pandoraea horticolens demonstrated significant activity on 4-NPF, with a specific activity of 585.47 ± 35.22 U/g. FAEs from various species of the gut bacterium Lactobacillus, including L. amylovorus, L. acidophilus, L. farciminis, and L. fermentum, have also been characterized, showcasing a range of activities that underscore the diversity even within a single genus. nih.gov

The following interactive table provides a snapshot of the kinetic parameters of various feruloyl esterases with 4-Nitrophenyl trans-ferulate, highlighting the diversity in their activity profiles.

| Enzyme Source | Enzyme Name | Type | Specific Activity (U/g) | Km (mM) | Vmax (U/mg) |

| Aspergillus niger | AnFaeA | A | - | 5.5 | 69.0 |

| Pandoraea horticolens | PhFAE | - | 585.47 ± 35.22 | - | - |

This table is populated with available data and will be updated as more research becomes available.

Differentiation from Other Methyl and Natural Feruloylated Substrates

A key aspect of FAE research is understanding their substrate specificity, particularly how their activity on synthetic substrates like 4-NPF compares to their activity on more natural substrates. This differentiation is crucial for understanding their biological roles and for their effective application in biotechnology.

Methyl esters of hydroxycinnamic acids, such as methyl ferulate, methyl p-coumarate, methyl caffeate, and methyl sinapinate, are commonly used to classify FAEs. For example, Type A FAEs show a preference for methyl ferulate, while Type B enzymes are more active on methyl p-coumarate and methyl caffeate.

Direct comparative studies have provided valuable insights. The feruloyl esterase from Pandoraea horticolens (PhFAE), for instance, was found to be more active on methyl ferulate, a substrate that more closely resembles the natural structure of feruloylated polysaccharides, than on 4-NPF. This suggests that while 4-NPF is an excellent tool for detecting activity, the enzyme's efficiency may be higher with substrates that mimic its natural targets more closely.

Similarly, studies on FAEs from four different Lactobacillus species revealed varying conversion rates on different methyl esters. All four enzymes demonstrated the highest hydrolytic activity against methyl caffeate and the lowest against methyl sinapinate, indicating a shared substrate preference among these bacterial FAEs. nih.gov This highlights that while 4-NPF is a universal substrate for detecting FAE activity, the fine-tuned specificity of each enzyme is best delineated by testing a panel of substrates, including those that more closely mirror the complexity of plant cell walls, such as feruloylated oligosaccharides.

The following interactive table presents a comparison of the activity of selected feruloyl esterases on 4-Nitrophenyl trans-ferulate and other substrates, illustrating the differences in their substrate preferences.

| Enzyme Source | Enzyme Name | Substrate | Activity/Conversion Rate |

| Pandoraea horticolens | PhFAE | 4-Nitrophenyl trans-ferulate | 585.47 ± 35.22 U/g |

| Pandoraea horticolens | PhFAE | Methyl ferulate | Higher than on 4-NPF |

| Lactobacillus amylovorus | FaeLam | Methyl ferulate | 13.6 ± 0.9 % |

| Lactobacillus acidophilus | FaeLac | Methyl ferulate | 5.8 ± 0.5 % |

| Lactobacillus farciminis | FaeLfa | Methyl ferulate | 27.2 ± 1.2 % |

| Lactobacillus fermentum | FaeLfe | Methyl ferulate | 16.0 ± 0.5 % |

| Lactobacillus spp. | - | Methyl caffeate | Highest among tested methyl esters |

| Lactobacillus spp. | - | Methyl sinapinate | Lowest among tested methyl esters |

This table is populated with available data and will be updated as more research becomes available.

Applications of 4 Nitrophenyl Trans Ferulate in Enzymatic Characterization and Engineering

Kinetic Parameter Elucidation of Feruloyl Esterases (Km, Vmax)

A primary application of 4-nitrophenyl trans-ferulate is in determining the fundamental kinetic parameters of feruloyl esterases, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax). These parameters are crucial for understanding an enzyme's affinity for its substrate and its maximum catalytic efficiency. By measuring the initial reaction rates at various 4-NPF concentrations, researchers can construct Michaelis-Menten plots to calculate Km and Vmax.

For instance, a detailed kinetic study of a novel feruloyl esterase from Pandoraea horticolens (PhFAE) using 4-NPF as the substrate revealed a specific activity of 585.47 ± 35.22 U/g and a catalytic efficiency (kcat/Km) of 69.90 min−1·mM−1. mdpi.com In another study, a recombinant feruloyl esterase from Aspergillus niger (AnFaeA) expressed in Pichia pastoris was characterized, exhibiting a Km of 5.5 mM and a Vmax of 69.0 U/mg towards 4-NPF. researchgate.net These values provide a quantitative measure of the enzyme's catalytic performance and are essential for comparing the efficacy of different FAEs or engineered variants.

| Enzyme Source | Parameter | Value | Reference |

|---|---|---|---|

| Pandoraea horticolens (PhFAE) | Specific Activity | 585.47 ± 35.22 U/g | mdpi.com |

| kcat/Km | 69.90 min−1·mM−1 | ||

| Aspergillus niger (AnFaeA) | Km | 5.5 mM | researchgate.net |

| Vmax | 69.0 U/mg |

Determination of Optimal Enzymatic Reaction Parameters (pH, Temperature)

The 4-NPF assay is widely employed to determine the optimal conditions for enzyme activity, specifically pH and temperature. Identifying these parameters is critical for maximizing enzyme performance in industrial applications. The procedure typically involves measuring enzyme activity across a range of pH values using different buffer systems and across a spectrum of temperatures. mdpi.comnih.gov

Studies have revealed a diversity of optimal conditions for FAEs from different sources. A feruloyl esterase from Pandoraea horticolens (PhFAE) showed maximal activity at 40°C and a pH of 8.0. mdpi.com FAEs isolated from four different Lactobacillus species demonstrated optimal temperatures ranging from 45 to 50°C and optimal pH values between 7.0 and 8.0. nih.gov In contrast, an FAE from Lactobacillus acidophilus (LaFae) functions best at a lower temperature range of 25 to 37°C, though it also prefers an alkaline environment with an optimal pH of 8.0. nih.gov An FAE from Bacillus pumilus also shows a preference for alkaline conditions, with an optimal pH of 9.0 and an optimal temperature of 50°C. nih.govmdpi.com This variability highlights the importance of characterizing each new enzyme to understand its specific operational requirements.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Pandoraea horticolens (PhFAE) | 8.0 | 40 | mdpi.com |

| Lactobacillus species (four strains) | 7.0 - 8.0 | 45 - 50 | nih.gov |

| Lactobacillus acidophilus (LaFae) | 8.0 | 25 - 37 | nih.gov |

| Aspergillus niger (AnFaeA) | 6.0 | 50 | researchgate.net |

| Alternaria alternata (AaFAEB) | 7.0 | ~45 | researchgate.net |

| Bacillus pumilus (BpFAE) | 9.0 | 50 | nih.govmdpi.com |

| Metagenomic Library Esterase (Tan410) | 7.0 | 30 | nih.gov |

Assessment of Enzyme Stability Profiles Utilizing 4-Nitrophenyl trans-Ferulate Assays

Beyond optimal activity, the stability of an enzyme under various operational stresses, such as prolonged exposure to different temperatures and pH levels, is a key factor for its practical use. The 4-NPF assay provides a reliable method to quantify an enzyme's stability by measuring the residual activity after incubation under specific conditions for a set duration. mdpi.comnih.gov

For example, the thermal stability of PhFAE was tested by incubating it at 40°C and 45°C and measuring its activity over 100 minutes. mdpi.com The half-life of this enzyme at 55°C was found to be only 6.3 minutes, indicating suboptimal thermal tolerance for some applications. mdpi.com In contrast, a thermostable FAE from Alternaria alternata (AaFAEB) retained over 71% of its maximum activity after being incubated for 1 hour at 60°C. researchgate.net This enzyme also demonstrated broad pH stability, maintaining approximately 68% of its activity at pH 10.0 for 2 hours. researchgate.net Similarly, an FAE from Bacillus pumilus showed good stability under alkaline conditions, retaining over 80% of its activity after 28 hours at a pH of 8.5 to 9.5. nih.gov These stability profiles are essential for selecting robust enzymes suitable for demanding industrial processes.

| Enzyme Source | Stability Characteristic | Condition | Result | Reference |

|---|---|---|---|---|

| Pandoraea horticolens (PhFAE) | Thermal Stability | 55°C | Half-life of 6.3 minutes | mdpi.com |

| Lactobacillus species | Thermal Stability | 40°C | Stable for at least 12 hours | nih.gov |

| pH Stability | pH 6.0 - 9.0 | Retained >75% activity after 24 hours | ||

| Lactobacillus acidophilus (LaFae) | Thermal Stability | 50°C | Lost 70% activity after 15 minutes | nih.gov |

| Alternaria alternata (AaFAEB) | Thermal Stability | 60°C | Retained 71.31% activity after 1 hour | researchgate.net |

| pH Stability | pH 10.0 | Retained ~68% activity after 2 hours | ||

| Metagenomic Esterase (EstG34) | Thermal Stability | 50°C | Completely deactivated after 30 minutes | up.ac.za |

| Bacillus pumilus (BpFAE) | Thermal Stability | 50°C | Half-life of 1434 minutes | nih.gov |

Utility in Feruloyl Esterase Engineering and Directed Evolution Studies

4-NPF is an indispensable substrate for high-throughput screening assays required in enzyme engineering and directed evolution. These techniques aim to improve enzyme properties like catalytic efficiency, substrate specificity, or stability through mutagenesis. The chromogenic nature of the 4-NPF assay allows for rapid screening of large mutant libraries to identify variants with desired enhancements. researchgate.net

A study on the feruloyl esterase PhFAE from Pandoraea horticolens used rational design to improve its suboptimal thermal stability. mdpi.com Mutants were created and their activity and stability were assessed using the 4-NPF assay. One mutant, S155F, exhibited not only a higher specific activity (726.23 U/g compared to the wild-type's 585.47 U/g) but also a dramatically increased half-life of 50.5 minutes at 55°C, an 8-fold improvement over the wild-type enzyme. mdpi.com Similarly, directed evolution of a feruloyl esterase from Lactobacillus acidophilus (FAELac) generated mutants Q198A and Q134T, which showed 5.4-fold and 4.3-fold increases in catalytic efficiency, respectively. nih.govresearchgate.net These examples demonstrate the crucial role of 4-NPF in quantifying the success of protein engineering efforts.

Screening and Identification of Novel Feruloyl Esterases from Environmental and Microbial Sources

The search for new enzymes with novel properties often involves screening diverse environmental and microbial sources. 4-NPF serves as a key substrate in this discovery process, both for initial screening of enzyme activity and for the subsequent characterization of newly identified FAEs. researchgate.net Its use in high-throughput screening (HTS) assays enables the rapid testing of thousands of samples, such as from metagenomic libraries. researchgate.netnih.gov

For example, a novel FAE was identified from the soil bacterium Pandoraea horticolens, and its feruloyl esterase activity was confirmed and characterized using 4-NPF. mdpi.com In another effort, four strains of Lactobacillus with FAE activity were isolated from ensiled corn stover; the purified enzymes were subsequently characterized using 4-NPF to determine their biochemical properties. nih.gov The discovery of a novel esterase from a soil metagenomic library also relied on p-nitrophenyl esters to characterize its activity profile. nih.gov These discoveries underscore the utility of 4-NPF as a reliable tool for uncovering and characterizing new biocatalysts from nature's vast microbial diversity.

Broader Academic Research Implications of 4 Nitrophenyl Trans Ferulate

Contribution to Lignocellulosic Biomass Bioconversion and Saccharification Research

Lignocellulosic biomass, composed of a complex matrix of cellulose, hemicellulose, and lignin, represents a vast and renewable resource for the production of biofuels and other bio-based products. The recalcitrance of this biomass, however, presents a significant challenge to its efficient enzymatic degradation. Feruloyl esterases (FAEs) are key enzymes in overcoming this recalcitrance by cleaving the ester linkages between hemicellulose and lignin, thereby increasing the accessibility of the polysaccharide components to other hydrolytic enzymes.

The study and characterization of FAEs are crucial for optimizing lignocellulose bioconversion processes. 4-Nitrophenyl trans-ferulate serves as an invaluable tool in this research. As a chromogenic substrate, it allows for a simple and rapid spectrophotometric assay to quantify FAE activity. This enables researchers to screen for novel FAEs from various microbial sources, to characterize their substrate specificity and kinetic parameters, and to assess the efficacy of different enzyme cocktails for biomass degradation. The data generated from these assays, facilitated by the use of 4-NPF, contributes to a deeper understanding of the synergistic interactions between different enzymes involved in the saccharification of lignocellulosic materials. This knowledge is fundamental for the rational design of more efficient and cost-effective enzymatic processes for the production of fermentable sugars from plant biomass.

Role in Enzymatic Biotransformation and Chemoenzymatic Synthesis of Related Bioactive Compounds

4-Nitrophenyl trans-ferulate plays a significant role in the field of enzymatic biotransformation and the chemoenzymatic synthesis of other bioactive feruloylated compounds. The development of synthetic routes to chromogenic substrates is essential for studying carbohydrate-active enzymes. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, are often employed to create these complex molecules with high regioselectivity and yield.

In this context, 4-NPF serves as a model substrate and a benchmark for the development of novel chromogenic probes for FAEs. The synthesis of 4-NPF itself can be achieved through methods such as the dehydrative coupling of ferulic acid and 4-nitrophenol (B140041). Furthermore, the principles learned from the synthesis and enzymatic cleavage of 4-NPF can be applied to the design and production of other feruloylated compounds with potential bioactivity. Enzymatic transesterification, for instance, is a technique used to synthesize various ferulate esters. By providing a reliable method to assay for FAE activity, 4-NPF facilitates the discovery and characterization of enzymes that can be used as biocatalysts in these synthetic pathways. This contributes to the growing toolbox of enzymatic methods for creating novel bioactive molecules derived from ferulic acid.

Function as a Research Reagent and Analytical Standard in Biochemical Assays

The primary function of 4-Nitrophenyl trans-ferulate in a research setting is as a reagent and analytical standard in biochemical assays, specifically for the detection and quantification of feruloyl esterase activity. Prior to the development of 4-NPF, assays for FAEs often relied on more laborious and less sensitive methods. The introduction of this chromogenic substrate has enabled a more accurate, rapid, and straightforward spectrophotometric assay.

The principle of the assay is based on the enzymatic hydrolysis of 4-NPF by a feruloyl esterase. This reaction releases 4-nitrophenol, a chromogenic compound that can be readily quantified by measuring the absorbance of light at a specific wavelength. The rate of 4-nitrophenol release is directly proportional to the FAE activity in the sample. This method has been successfully used to determine the kinetic parameters of various FAEs, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing valuable insights into their catalytic efficiency and substrate affinity.

| Enzyme Source | Km (mM) | Vmax (U/mg) |

|---|---|---|

| Recombinant AnFaeA in P. pastoris | 5.5 | 69.0 |

| Pandoraea horticolens (PhFAE) | kcat/Km = 69.90 min−1·mM−1 |

Data sourced from multiple studies on feruloyl esterase kinetics with 4-Nitrophenyl trans-ferulate as the substrate.

Future Research Directions in Substrate Design and Expanded Biotechnological Applications (non-clinical)

The success of 4-Nitrophenyl trans-ferulate as a research tool has paved the way for future advancements in substrate design and the expansion of biotechnological applications for feruloyl esterases. A key area of future research will be the development of novel chromogenic and fluorogenic substrates with improved sensitivity, specificity, and solubility. The goal is to create a diverse palette of substrates that can be used for high-throughput screening of FAEs from vast environmental and metagenomic libraries. This will accelerate the discovery of new enzymes with unique properties tailored for specific industrial applications.

Furthermore, research is ongoing to design "smart" substrates that can probe the finer details of FAE function, such as their substrate specificity for different feruloylated oligosaccharides. These more complex, biologically relevant substrates will provide a more accurate picture of how these enzymes function in their natural context of plant cell wall degradation.

Q & A

Basic Research Questions

Q. What synthetic routes and characterization methods are commonly used for 4-Nitrophenyl trans-ferulate?

- Answer: Synthesis typically involves esterification of trans-ferulic acid with 4-nitrophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Purification is achieved via column chromatography or recrystallization. Characterization employs NMR (¹H/¹³C) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and HPLC for purity assessment (>99%, as per batch-specific COA) . X-ray crystallography (e.g., triclinic system, space group P1) can resolve stereochemistry, as demonstrated for structurally related nitrophenyl compounds .

Q. Which analytical techniques ensure the purity and stability of 4-Nitrophenyl trans-ferulate in research settings?

- Answer: Purity is validated using HPLC with UV detection (e.g., λ = 280–320 nm for nitrophenyl absorbance) and GC-MS for volatile impurities. Stability studies under varying temperatures (e.g., 4°C vs. ambient) and pH conditions are monitored via spectrophotometric degradation assays. Batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) provide standardized protocols .

Q. How is 4-Nitrophenyl trans-ferulate utilized in enzyme activity assays?

- Answer: As a chromogenic substrate, it releases 4-nitrophenol upon enzymatic hydrolysis (e.g., by lipases or esterases), detectable via UV-Vis spectroscopy at 405 nm. Assay optimization includes substrate concentration gradients (e.g., 0.1–5 mM) and pH buffers mimicking physiological conditions. Controls (e.g., heat-inactivated enzymes) are critical to distinguish non-enzymatic hydrolysis .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported IC₅₀ values for α-glucosidase inhibition by 4-Nitrophenyl trans-ferulate?

- Answer: Variability arises from enzyme sources (e.g., yeast vs. human α-glucosidase), substrate concentrations, and assay conditions (pH, temperature). Standardization using reference inhibitors (e.g., acarbose) and statistical validation (e.g., triplicate measurements with ±SEM) improves reproducibility. Computational docking studies may further explain structural interactions influencing potency .

Q. What mechanistic insights explain the multi-target bioactivity (e.g., anti-inflammatory, anticancer) of 4-Nitrophenyl trans-ferulate?

- Answer: The nitrophenyl moiety enhances electron-withdrawing effects, stabilizing radical scavenging (antioxidant activity). Anti-inflammatory effects may involve suppression of NF-κB or COX-2 pathways, validated via ELISA or Western blot. Anticancer activity could stem from DNA polymerase inhibition (as seen in cycloartenyl trans-ferulate analogs) or pro-apoptotic signaling, requiring in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .

Q. What experimental designs are recommended for evaluating 4-Nitrophenyl trans-ferulate in in vivo models?

- Answer: Rodent models (e.g., streptozotocin-induced diabetic mice) assess anti-hyperglycemic efficacy via oral glucose tolerance tests (OGTT). Dosing regimens (e.g., 10–50 mg/kg/day) and pharmacokinetic profiling (plasma half-life, bioavailability) are critical. Histopathological analysis of tissues (liver, pancreas) evaluates toxicity, while LC-MS/MS quantifies metabolite formation .

Q. How does the stereochemical configuration of 4-Nitrophenyl trans-ferulate impact its biological activity?

- Answer: The trans-configuration of the ferulic acid moiety optimizes planar molecular geometry, enhancing binding to enzyme active sites (e.g., α-glucosidase). Stereochemical validation via NOESY NMR or ECD (electronic circular dichroism) confirms spatial arrangement, while computational simulations (e.g., molecular dynamics) predict interaction stability .

Methodological Considerations

- Data Contradiction Analysis: Cross-validate bioactivity results using orthogonal assays (e.g., fluorescence-based vs. colorimetric). For enzyme kinetics, apply Michaelis-Menten models and Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Transformative Research Potential: Explore 4-Nitrophenyl trans-ferulate’s role in advanced glycation endproduct (AGE) inhibition, leveraging its IC₅₀ (~0.2 mM, comparable to rutin) for diabetes-related complications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.